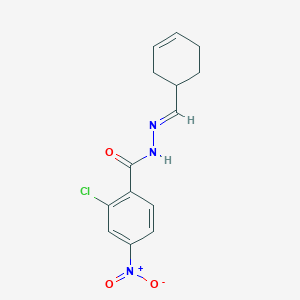![molecular formula C16H18FNO B3854646 4-{3-[(3-fluorophenyl)amino]butyl}phenol](/img/structure/B3854646.png)
4-{3-[(3-fluorophenyl)amino]butyl}phenol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Applications
Research has demonstrated the potential of fluorine-containing compounds, similar to 4-{3-[(3-fluorophenyl)amino]butyl}phenol, as antibacterial agents. A study by Holla, Bhat, and Shetty (2003) synthesized new biologically active molecules, including those with fluorophenyl groups, which showed promising antibacterial activity at specific concentrations (Holla, Bhat, & Shetty, 2003).
Inhibitor in Chemical Processes
In another study, the use of fluorophenols in chemical transformations was explored. Genthner, Townsend, and Chapman (1989) utilized fluorophenols as phenol analogues to investigate transformations in an anaerobic, phenol-degrading consortium. This study highlights the potential use of such compounds in biochemical research (Genthner, Townsend, & Chapman, 1989).
Role in Cancer Research
4-{3-[(3-fluorophenyl)amino]butyl}phenol-related compounds have also been researched in the field of cancer. Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, which were tested against various human tumor cell lines, showing significant cytotoxicity. This indicates the compound's potential in cancer research (Baul, Basu, Vos, & Linden, 2009).
Application in Polymer Science
Kwak, Yeon, and Yoon (2006) conducted a study involving the synthesis of polyimides using a compound similar to 4-{3-[(3-fluorophenyl)amino]butyl}phenol, highlighting its utility in the field of polymer science. The synthesized polyimides exhibited notable properties like solubility, thermal stability, and low dielectric constants, suggesting potential applications in materials science (Kwak, Yeon, & Yoon, 2006).
Propriétés
IUPAC Name |
4-[3-(3-fluoroanilino)butyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(18-15-4-2-3-14(17)11-15)5-6-13-7-9-16(19)10-8-13/h2-4,7-12,18-19H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEZHXISRUSNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Fluoroanilino)butyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3854569.png)
![ethyl 4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzoate](/img/structure/B3854572.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-bromobenzohydrazide](/img/structure/B3854583.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3854598.png)
![1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3854609.png)

![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-thiophenecarboxamide](/img/structure/B3854620.png)

![N'-[4-(diethylamino)benzylidene]-1H-indole-7-carbohydrazide](/img/structure/B3854630.png)


![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3854649.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3854659.png)